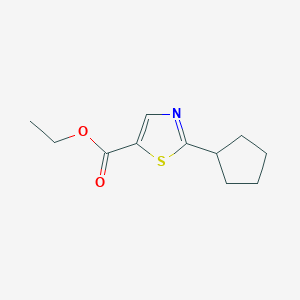

Ethyl 2-cyclopentylthiazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

ethyl 2-cyclopentyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-10(15-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

RTURCWNHJDKSRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopentylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopentylthiazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry

Ethyl 2-cyclopentylthiazole-5-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its thiazole ring structure allows for various modifications, leading to derivatives with distinct properties and functionalities.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest it may have inhibitory effects against certain bacterial strains.

- Anti-inflammatory Properties : Its structural characteristics indicate potential for modulating inflammatory pathways.

Medicine

This compound is being explored for therapeutic applications, particularly in:

- Drug Development : It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can influence pharmacokinetics and drug interactions.

- Potential Treatment for Viral Infections : Research is ongoing into its efficacy against viruses such as hepatitis B, where compounds with similar structures have shown promise in reducing viral load .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, showing promising results against Gram-positive bacteria .

- Pharmacokinetic Research : Investigations into the CYP1A2 inhibition by this compound revealed significant interactions with commonly prescribed medications, highlighting its potential impact on drug metabolism.

- Therapeutic Applications : Ongoing clinical trials are assessing its efficacy as an adjunct therapy in viral hepatitis treatment protocols, focusing on its ability to enhance the effectiveness of existing antiviral agents .

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopentylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This compound may modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Lipophilicity: The cyclopentyl group in this compound confers higher lipophilicity compared to analogs with smaller alkyl groups (e.g., ethyl or methyl) . This property may improve membrane permeability in drug delivery.

Steric and Electronic Modifications: Bulky substituents like tert-butyl () and benzimidazolyl-phenyl () create steric hindrance, which can either enhance selectivity for biological targets or reduce reaction rates in synthesis .

Ester Group Variations :

- Ethyl esters generally offer better hydrolytic stability compared to methyl esters, as seen in the higher similarity scores of ethyl analogs in .

Biological Relevance: Compounds with benzimidazolyl or aminophenyl groups () are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to engage in hydrogen bonding and π-π interactions .

Biological Activity

Ethyl 2-cyclopentylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of cyclopentyl derivatives with thiazole carboxylic acids, followed by esterification with ethyl alcohol. The general reaction scheme can be summarized as follows:

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate to strong antibacterial properties .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, including hepatitis B virus (HBV). The compound was shown to reduce viral load significantly in cell cultures, suggesting its potential as a therapeutic agent for viral infections .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory properties. Experimental models indicated a reduction in pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with standard antibiotics, enhancing their efficacy .

| Pathogen | MIC (µg/mL) | Synergistic Effect |

|---|---|---|

| Staphylococcus aureus | 64 | Yes |

| Escherichia coli | 128 | Yes |

| Pseudomonas aeruginosa | 256 | No |

Case Study 2: Antiviral Activity Against HBV

In a controlled laboratory setting, this compound was tested for its antiviral activity against HBV. The results showed a significant decrease in HBV surface antigen levels post-treatment, suggesting its potential role in managing chronic hepatitis B infections .

| Treatment Duration (days) | HBV Surface Antigen Reduction (%) |

|---|---|

| 7 | 30 |

| 14 | 50 |

| 21 | 70 |

Q & A

Q. What experimental methods are recommended for determining the molecular structure of ethyl 2-cyclopentylthiazole-5-carboxylate?

To elucidate the molecular structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELXL program for refinement, as it is widely validated for small-molecule crystallography . Key steps include:

Q. How can researchers optimize the synthesis of this compound?

A robust synthetic route involves cyclocondensation of thiourea derivatives with α-haloketones . For example:

Q. What spectroscopic techniques are critical for characterizing this compound?

Combine NMR, IR, and mass spectrometry :

- ¹H/¹³C NMR : Identify thiazole protons (δ 7.5–8.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm) .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and thiazole C=N absorption (~1640 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ with mass accuracy <2 ppm.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data for this compound’s geometry?

Discrepancies (e.g., bond angles deviating by >2° from DFT predictions) require:

- Multi-method validation : Compare SC-XRD data (e.g., C–C–C angles: 112–118° in ) with DFT-optimized structures (B3LYP/6-31G* level) .

- Dynamic effects analysis : Use molecular dynamics simulations to assess temperature-dependent conformational changes.

- Error source identification : Check for crystal packing effects or solvent interactions in experimental data .

Q. What strategies are effective for studying the biological activity of this compound?

Design structure-activity relationship (SAR) studies :

Q. How can crystallographic disorder in the cyclopentyl group be modeled during refinement?

Q. What computational methods are suitable for analyzing electronic properties of the thiazole ring?

- Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (λmax ~270–300 nm for thiazole π→π* transitions).

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.

- Compare with experimental cyclic voltammetry data to assess redox behavior .

Methodological Challenges and Solutions

Q. How should researchers address low solubility in pharmacological assays?

- Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) to maintain compound stability.

- Prepare nanoparticulate formulations via solvent evaporation or high-pressure homogenization.

- Validate solubility with HPLC-UV quantification (λ = 254 nm) .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

- Apply multivariate analysis (e.g., PCA or ANOVA) to identify outliers or batch effects.

- Use Bayesian modeling to quantify uncertainty in dose-response curves.

- Cross-validate with independent datasets (e.g., public bioassay repositories) .

Q. How can stereochemical impurities in the cyclopentyl moiety be detected and quantified?

- Employ chiral HPLC (Chiralpak IG-3 column, hexane/isopropanol 95:5).

- Validate enantiopurity via circular dichroism (CD) spectroscopy.

- Compare retention times with synthetic standards of known configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.